Diaminopropane
Diaminopropane
1,2-Diaminopropane undergoes condensation with salicylaldehyde and its derivatives to form Schiff base. It reacts with formaldehyde and hydrogen peroxide in aqueous acidic solution to give cage peroxide, 1,6-diaza-3,4,8,9-tetraoxa-11-methylbicyclo[4.4.2]dodecane.
1,2-propylenediamine appears as a colorless liquid with an ammonia-like odor. Strongly irritates skin and tissue.
1, 2 Diaminopropane, also known as 1, 2-propanediamine or pn, belongs to the class of organic compounds known as monoalkylamines. These are organic compounds containing an primary aliphatic amine group. 1, 2 Diaminopropane exists as a liquid, soluble (in water), and a very strong basic compound (based on its pKa). 1, 2 Diaminopropane has been detected in multiple biofluids, such as urine and blood. 1, 2 Diaminopropane can be converted into propylene 1, 2-bis(dithiocarbamic acid).
Propylenediamine is a diamine that is propane substituted by amino groups at positions 1 and 2. Propylenediamine is commonly used as a bidentate ligand in the formation of coordination complexes. It has a role as a ligand.
1,2-propylenediamine appears as a colorless liquid with an ammonia-like odor. Strongly irritates skin and tissue.
1, 2 Diaminopropane, also known as 1, 2-propanediamine or pn, belongs to the class of organic compounds known as monoalkylamines. These are organic compounds containing an primary aliphatic amine group. 1, 2 Diaminopropane exists as a liquid, soluble (in water), and a very strong basic compound (based on its pKa). 1, 2 Diaminopropane has been detected in multiple biofluids, such as urine and blood. 1, 2 Diaminopropane can be converted into propylene 1, 2-bis(dithiocarbamic acid).
Propylenediamine is a diamine that is propane substituted by amino groups at positions 1 and 2. Propylenediamine is commonly used as a bidentate ligand in the formation of coordination complexes. It has a role as a ligand.
Brand Name:
Vulcanchem
CAS No.:
78-90-0
VCID:
VC20812242
InChI:
InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3
SMILES:
CC(CN)N
Molecular Formula:
C3H10N2
CH3CH(NH2)CH2NH2
C3H10N2
CH3CH(NH2)CH2NH2
C3H10N2
Molecular Weight:
74.13 g/mol
Diaminopropane
CAS No.: 78-90-0
Cat. No.: VC20812242
Molecular Formula: C3H10N2
CH3CH(NH2)CH2NH2
C3H10N2
Molecular Weight: 74.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,2-Diaminopropane undergoes condensation with salicylaldehyde and its derivatives to form Schiff base. It reacts with formaldehyde and hydrogen peroxide in aqueous acidic solution to give cage peroxide, 1,6-diaza-3,4,8,9-tetraoxa-11-methylbicyclo[4.4.2]dodecane. 1,2-propylenediamine appears as a colorless liquid with an ammonia-like odor. Strongly irritates skin and tissue. 1, 2 Diaminopropane, also known as 1, 2-propanediamine or pn, belongs to the class of organic compounds known as monoalkylamines. These are organic compounds containing an primary aliphatic amine group. 1, 2 Diaminopropane exists as a liquid, soluble (in water), and a very strong basic compound (based on its pKa). 1, 2 Diaminopropane has been detected in multiple biofluids, such as urine and blood. 1, 2 Diaminopropane can be converted into propylene 1, 2-bis(dithiocarbamic acid). Propylenediamine is a diamine that is propane substituted by amino groups at positions 1 and 2. Propylenediamine is commonly used as a bidentate ligand in the formation of coordination complexes. It has a role as a ligand. |
|---|---|
| CAS No. | 78-90-0 |
| Molecular Formula | C3H10N2 CH3CH(NH2)CH2NH2 C3H10N2 |
| Molecular Weight | 74.13 g/mol |
| IUPAC Name | propane-1,2-diamine |
| Standard InChI | InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3 |
| Standard InChI Key | AOHJOMMDDJHIJH-UHFFFAOYSA-N |
| SMILES | CC(CN)N |
| Canonical SMILES | CC(CN)N |
| Boiling Point | 248.9 °F at 760 mm Hg (NTP, 1992) 119.5 °C 119 °C |
| Flash Point | 92 °F (NFPA, 2010) 33 °C c.c. |
| Melting Point | -35 °F (NTP, 1992) -12 °C |
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